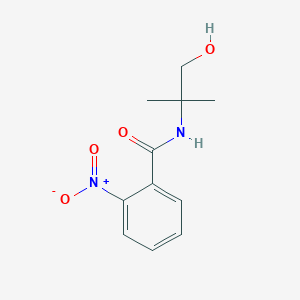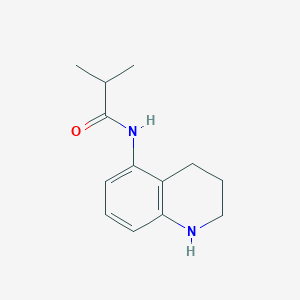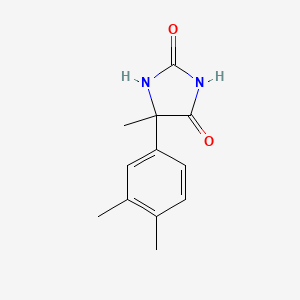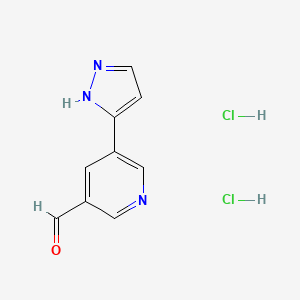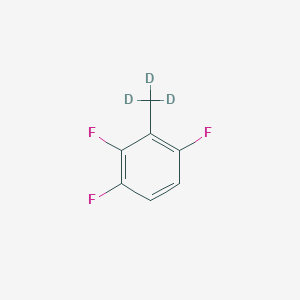
2,3,6-Trifluorotoluene (Methyl D3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trifluorotoluene (Methyl D3) is an organic compound characterized by the presence of three fluorine atoms attached to a toluene ring. This compound is notable for its use in various chemical syntheses and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: In a laboratory setting, 2,3,6-Trifluorotoluene (Methyl D3) can be synthesized through the halogenation of toluene
Industrially, the compound is often produced by the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor. This method is efficient for large-scale production and involves the following reaction:Industrial Production: C6H5CCl3+3HF→C6H5CF3+3HCl
Types of Reactions:
Substitution Reactions: 2,3,6-Trifluorotoluene (Methyl D3) undergoes electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form trifluoromethylbenzoic acid using strong oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction of 2,3,6-Trifluorotoluene (Methyl D3) can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like aluminum trichloride or iron(III) chloride are commonly used as catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Hydrogenated derivatives of 2,3,6-Trifluorotoluene (Methyl D3).
科学研究应用
2,3,6-Trifluorotoluene (Methyl D3) is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.
Industry: 2,3,6-Trifluorotoluene (Methyl D3) is used as a solvent and intermediate in the production of specialty chemicals, including pesticides and polymers.
作用机制
The mechanism by which 2,3,6-Trifluorotoluene (Methyl D3) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, thereby influencing biochemical pathways and reactions.
相似化合物的比较
2,4,6-Trifluorotoluene: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
2,3,5-Trifluorotoluene: Another isomer with distinct chemical properties and uses.
2,3,4-Trifluorotoluene: Differing in the position of fluorine atoms, affecting its chemical behavior.
Uniqueness: 2,3,6-Trifluorotoluene (Methyl D3) is unique due to its specific fluorine atom arrangement, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it particularly useful in certain chemical syntheses and industrial applications.
属性
IUPAC Name |
1,2,4-trifluoro-3-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRWIKZIXEYRM-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
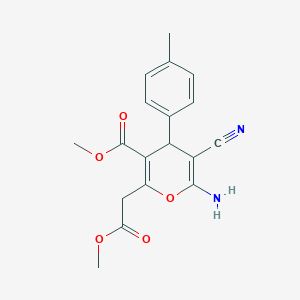
![1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2683493.png)
![7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2683494.png)
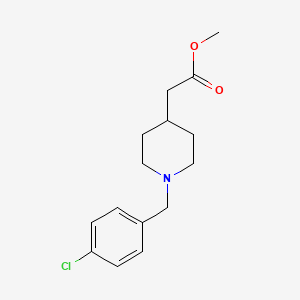
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2683499.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)
![METHYL 4-[(2,4-DIMETHYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2683501.png)
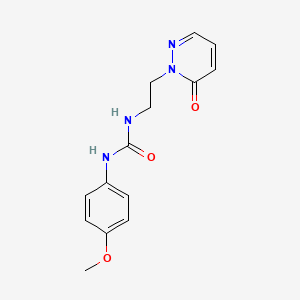
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)
![N-(4-{[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2683505.png)
